molecular formula C15H16N2O4 B8810274 Diethyl (4-cyanophenylamino)methylenemalonate CAS No. 26832-90-6

Diethyl (4-cyanophenylamino)methylenemalonate

Cat. No. B8810274
Key on ui cas rn: 26832-90-6
M. Wt: 288.30 g/mol
InChI Key: WTJNGNCFEMMCMG-UHFFFAOYSA-N
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Patent
US07384958B2

Procedure details

To 5.00 g (42.3 mmol) 4-aminobenzonitrile (Aldrich, 98%) was added 10.1 g (9.41 mL, 46.6 mmol, 1.1 eq) diethylethoxymethylenemalonate (Aldrich, 99%), and the mixture was dissolved in 50 mL toluene (HPLC grade). The solution was refluxed for four hours with a condenser open to the air. The solution was then poured into 200 mL hexane, and the resulting white precipitate was filtered and washed well with more hexane to yield 10.62 g (37.0 mmol, 85% yield) of the title compound as a slightly off-white solid (per LC/MS and 1H NMR). LC [MH+] 289, 97% purity.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.41 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([O:12][C:13](=[O:24])[C:14](=[CH:20]OCC)[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:11].CCCCCC>C1(C)C=CC=CC=1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][CH:20]=[C:14]([C:13]([O:12][CH2:10][CH3:11])=[O:24])[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
9.41 mL
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for four hours with a condenser open to the air
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was filtered
WASH
Type
WASH
Details
washed well with more hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37 mmol
AMOUNT: MASS 10.62 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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